Blue FPG-A

Description

Blue FPG-A trisodium (referred to as this compound) is a specialized compound listed in pharmacological and biochemical reagent contexts. It is categorized as a bioactive compound in libraries targeting neurotransmitter receptors and nucleotide-related pathways . Evidence suggests its application in cellular studies, particularly in conjunction with fluorescent probes for live-cell imaging or staining, where it is grouped with dyes like Methylene Blue and Evans Blue . While its exact molecular structure remains unspecified in the provided evidence, its trisodium form implies ionic properties, likely enhancing solubility for in vitro applications.

Properties

Molecular Formula |

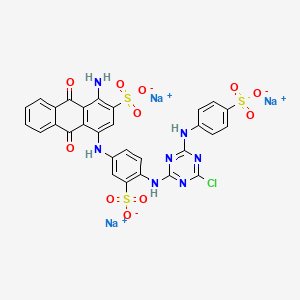

C29H17ClN7Na3O11S3 |

|---|---|

Molecular Weight |

840.1 g/mol |

IUPAC Name |

trisodium;1-amino-4-[4-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C29H20ClN7O11S3.3Na/c30-27-35-28(33-13-5-8-15(9-6-13)49(40,41)42)37-29(36-27)34-18-10-7-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-3-1-2-4-17(16)26(23)39;;;/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37);;;/q;3*+1/p-3 |

InChI Key |

WDPGNDHCHKUGLY-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Limitations

Synthesis and Properties: No synthesis protocol or physicochemical data (e.g., logP, solubility) for this compound is provided in the evidence. By contrast, CAS 1046861-20-4 (a boronic acid derivative) includes detailed synthetic steps and computational property predictions, highlighting the variability in available data for similar compounds .

Functional Ambiguity: this compound’s dual categorization (staining reagent vs.

Comparative Gaps :

- Unlike Methylene Blue, which has well-documented redox properties and clinical applications (e.g., methemoglobinemia treatment), this compound’s biochemical pathways remain unexplored in the provided materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.